N-benzylquinoline-8-carboxamide
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Overview
Description
N-benzylquinoline-8-carboxamide is a chemical compound with the molecular formula C17H14N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylquinoline-8-carboxamide typically involves the amidation of quinoline-8-carboxylic acid with benzylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods often involve the use of recyclable catalysts and solvent-free conditions to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-benzylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline-8-carboxylic acid, benzylamine derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-benzylquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of N-benzylquinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. It inhibits the activity of Pim-1 kinase by binding to its active site, leading to the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like BAX and Caspase-3 . This results in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxamide: Lacks the benzyl group, resulting in different biological activities.
N-phenylquinoline-8-carboxamide: Contains a phenyl group instead of a benzyl group, leading to variations in its chemical reactivity and biological properties.
Uniqueness
N-benzylquinoline-8-carboxamide is unique due to its specific structure, which allows it to interact effectively with certain molecular targets, making it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-benzylquinoline-8-carboxamide |
InChI |
InChI=1S/C17H14N2O/c20-17(19-12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-18-16(14)15/h1-11H,12H2,(H,19,20) |
InChI Key |
FNTGVWVTYAECKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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